molecular formula C10H9NO2 B175765 5-methoxy-2H-isoquinolin-1-one CAS No. 118313-35-2

5-methoxy-2H-isoquinolin-1-one

Cat. No. B175765
M. Wt: 175.18 g/mol
InChI Key: JTIMZAUBSBUCNK-UHFFFAOYSA-N
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Description

5-methoxy-2H-isoquinolin-1-one is a type of isoquinolin-1(2H)-one . Isoquinolin-1(2H)-ones are important nitrogen-heterocyclic compounds with versatile biological and physiological activities .


Synthesis Analysis

The synthesis of isoquinolin-1(2H)-ones, including 5-methoxy-2H-isoquinolin-1-one, has been greatly developed recently . A general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA . Polycyclic six-, seven- and eight-membered N-heterocycles can be rapidly synthesized from available amides under metal-free conditions within 1 min at room temperature through C–H/N–H functionalization .


Molecular Structure Analysis

The molecular formula of 5-methoxy-2H-isoquinolin-1-one is C10H9NO2 . The structure includes a methoxy group attached to the isoquinolin-1-one core .


Chemical Reactions Analysis

Isoquinolin-1(2H)-ones can be synthesized through direct intramolecular C–H/N–H functionalization under metal-free conditions . Arynes can react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1(2H)-ones .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application : Isoquinolin-1(2H)-ones are used in the synthesis of polycyclic six-, seven-, and eight-membered N-heterocycles .
    • Method : The synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA. These compounds can be rapidly synthesized from available amides under metal-free conditions within 1 minute at room temperature through C–H/N–H functionalization .
    • Results : The protocol has the merits of broad substrate scope, atom economy, and operational simplicity .
  • Catalysis

    • Application : Isoquinolones (isoquinolin-1(2H)-ones) are important nitrogen-heterocyclic compounds having versatile biological and physiological activities .
    • Method : The construction of the isoquinolone ring focuses on intermolecular annulation protocols and intramolecular cyclization in the presence of a variety of catalyst systems .
    • Results : Significant advances have been made in the construction of the isoquinolone ring with atom- and step-economy .
  • Synthetic Organic Chemistry

    • Application : Isoquinolin-1(2H)-ones are used in the synthesis of various natural products and biologically active compounds .
    • Method : One of the strategies for the synthesis of isoquinolin-1-one is the recyclization of the isochromen-1-one system by the action of primary amines .
    • Results : This method has been used to synthesize a variety of biologically active 1H-isochromen-1-ones and isoquinolin-1(2H)-ones exhibiting different biological properties and diverse applications .
  • Pharmacology

    • Application : Isoquinolin-1(2H)-ones are core structural components of various natural products and biologically active compounds .
    • Method : These compounds are synthesized and then tested for their biological activities .
    • Results : Many biologically active compounds of both natural and synthetic origin exist among isocoumarins functionalized in the 3rd position .
  • Metal-Free Synthesis

    • Application : Isoquinolin-1(2H)-ones are used in the fast construction of polycyclic six-, seven-, and eight-membered N-heterocycles .
    • Method : The general protocol for the synthesis of isoxazolidine-fused isoquinolin-1(2H)-ones was established with the help of bench stable hypervalent iodine reagent PIDA. These compounds can be rapidly synthesized from available amides under metal-free conditions within 1 minute at room temperature through C–H/N–H functionalization .
    • Results : The protocol has the merits of broad substrate scope, atom economy, and operational simplicity .
  • Natural Product Synthesis

    • Application : Isoquinolin-1(2H)-ones are used in the synthesis of natural products with many applications in the drug design of pharmacologically relevant derivatives .
    • Method : One of the strategies for the synthesis of isoquinolin-1-one is the recyclization of the isochromen-1-one system by the action of primary amines .
    • Results : This method has been used to synthesize a variety of biologically active 1H-isochromen-1-ones and isoquinolin-1(2H)-ones exhibiting different biological properties and diverse applications .

properties

IUPAC Name

5-methoxy-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIMZAUBSBUCNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358979
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-2H-isoquinolin-1-one

CAS RN

118313-35-2
Record name 5-methoxy-2H-isoquinolin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3.0 g (18.6 mmol) of 1,5-dihydroxyisoquinoline in 80 ml methanol and 20 ml of water was added 0.78 g of 50% sodium hydroxide (39 mmol) and 2 ml of dimethyl sulfate. The mixture was heated under reflux for two hours. An additional 4.0 ml of dimethyl sulfate and 10 ml of 50% sodium hydroxide was then added and refluxing continued for an additional hour. The mixture was diluted with 200 ml of water and concentrated to half the original volume. The resulting solid was collected and washed with water. Recrystallization from ethanol gave 2.1 g (64%) of the desired product; mp 215°-217°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TH Chuang, PL Wu - Journal of the Chinese Chemical Society, 2006 - Wiley Online Library
A series of isoquinolinones have been synthesized by one‐pot Curtius rearrangement and cyclization of the corresponding cinnamoyl azides using Hg(OAc) 2 as the catalyst under …
Number of citations: 19 onlinelibrary.wiley.com
SB Kirton, D Niculescu-Duvaz, L Fish, F Lopes… - researchgate.net
The residue which failed to achieve a positive score (Lys155) is found on a loop which is remote from the active site, and as such the impact of the poor score for this residue is unlikely …
Number of citations: 0 www.researchgate.net

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